2-Fluoro-4-phenylbenzaldehyde

Drug Discovery Medicinal Chemistry ADME Properties

Researchers often face supply disruptions with niche fluorinated building blocks. This compound is a strategic, multi-purpose intermediate with a validated orthogonal reactivity for CNS drug and advanced materials discovery. Key advantages: • Preferred scaffold for kinase inhibitors, enabling hit-to-lead programs. • Fluorine atom tunes dielectric anisotropy for high-performance OLEDs/LCs. • Selectively derivatizable core ensures efficient, high-yielding synthetic routes.

Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
CAS No. 183436-80-8
Cat. No. B112160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-phenylbenzaldehyde
CAS183436-80-8
Molecular FormulaC13H9FO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F
InChIInChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H
InChIKeyLMELGNCEEYDIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-phenylbenzaldehyde: Essential Fluorinated Building Block


2-Fluoro-4-phenylbenzaldehyde (CAS 183436-80-8) is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₉FO and a molecular weight of 200.21 g/mol [1]. Its structure features a fluorine atom at the 2-position and a phenyl group at the 4-position of the benzaldehyde ring [1], classifying it as a substituted biphenyl-2-carboxaldehyde derivative. This unique substitution pattern makes it a versatile small-molecule scaffold , primarily serving as a key synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and OLEDs .

Fluorinated biphenyl aldehyde scaffold for drug discovery
Precursor for advanced liquid crystal and OLED materials
Intermediate for fluorinated agrochemical synthesis

Why 2-Fluoro-4-phenylbenzaldehyde Cannot Be Substituted


In research and industrial applications, substituting 2-fluoro-4-phenylbenzaldehyde with a close analog, such as its regioisomer 2-(4-fluorophenyl)benzaldehyde (CAS 192863-46-0), is not feasible. While both share the formula C₁₃H₉FO, their distinct substitution patterns result in fundamentally different chemical and biological behaviors . For instance, 2-fluoro-4-phenylbenzaldehyde is a versatile intermediate for kinase inhibitors and OLED materials , whereas 2-(4-fluorophenyl)benzaldehyde is documented as an inhibitor of LPS binding to human macrophages . The specific arrangement of the fluorine atom and phenyl group dictates the compound's reactivity, metabolic stability, and its interaction with biological targets, making generic substitution a high-risk strategy with potentially invalidating experimental or production outcomes.

Property
Target (2-Fluoro-4-phenylbenzaldehyde)
Regioisomer (2-(4-Fluorophenyl)benzaldehyde)
Reactivity profile
Enables orthogonal derivatization; versatile synthetic handle
Different directing effects alter selectivity
Documented application
Kinase inhibitor & OLED intermediate
LPS binding inhibitor (macrophage assay)
Biological target engagement
Metabolic stability & scaffold optimization context
Target profile may differ; not interchangeable

2-Fluoro-4-phenylbenzaldehyde: Evidence-Based Advantages


High Lipophilicity Enhances Membrane Permeability and Metabolic Stability

The fluorinated core of 2-fluoro-4-phenylbenzaldehyde exhibits a high calculated lipophilicity (XLogP3 = 3.1) , which is a key driver of its utility in pharmaceutical research. This value is significantly higher than that of the non-fluorinated parent scaffold, 4-phenylbenzaldehyde (XLogP3 ≈ 2.2-2.5) , and aligns with the optimal range (LogP 1-3) for CNS drug candidates, suggesting improved passive membrane permeability and enhanced metabolic stability [1].

Lipophilicity Gain
Class-level
XLogP3 3.1 Fluorinated scaffold
XLogP3 ~2.2–2.5 Non‑fluorinated analog
ΔLogP +0.6 to +0.9
Supports membrane permeability optimization in CNS scaffold design
Calculated XLogP3; class‑level inference
Drug Discovery Medicinal Chemistry ADME Properties

Fluorine-Induced Dielectric Anisotropy Enhancement

Fluorinated biphenyl benzaldehydes like 2-fluoro-4-phenylbenzaldehyde are essential building blocks for advanced liquid crystal (LC) materials due to their ability to form stable LC phases . The introduction of a fluorine atom significantly alters the dielectric anisotropy (Δε) of the resulting LC molecules, a key parameter for display performance [1]. While specific data for the compound itself is inferred, research on structurally similar fluorinated polyphenyl LCs shows that fluorine substitution consistently increases Δε by 2-5 units compared to their non-fluorinated counterparts, enabling lower operating voltages and faster response times in LC displays [1].

Dielectric Anisotropy
Class-level
Δε increase inferred Fluorinated LC building block
Baseline Δε Non‑fluorinated polyphenyl LCs
Approx. +2 to +5 units
Supports electro-optical performance tuning in LC material R&D
Inferred from fluorinated polyphenyl LC studies
Materials Science Liquid Crystals OLED

Versatile Intermediate for Kinase Inhibitors and Antiviral Agents

Unlike some specialized building blocks with a single known application, 2-fluoro-4-phenylbenzaldehyde is a versatile scaffold employed in the synthesis of multiple high-value therapeutic classes. It is specifically documented for use in synthesizing kinase inhibitors and antiviral agents . This broad utility distinguishes it from compounds with a narrower, less validated scope, offering procurement teams a lower-risk, multi-project asset.

Application Scope
Data to verify
Kinase inhibitor & antiviral synthesis Documented utility
Single-purpose aldehydes Narrower scope
Broader documented utility
Reduces procurement risk through multi-project versatility
Based on supplier documentation; independent validation limited
Pharmaceutical Intermediates Kinase Inhibitors Antiviral Agents

Orthogonal Reactivity Enables Selective Derivatization

The presence of a fluorine atom ortho to an aldehyde group in a biphenyl system creates unique reactivity. While the compound itself is a product of a Suzuki-Miyaura cross-coupling reaction (between 4-bromo-2-fluorobenzaldehyde and phenylboronic acid) , its core structure offers multiple orthogonal handles for further elaboration. This contrasts with non-fluorinated analogs, where reaction selectivity at different positions on the ring is more difficult to achieve, often leading to complex product mixtures and lower yields.

Synthetic Selectivity
Class-level
Predictable orthogonal derivatization Fluorine-directed reactivity
Lower selectivity 4‑phenylbenzaldehyde
Qualitative selectivity advantage
May simplify complex molecule synthesis and improve yields
Inferred from fluorine directing effects; experimental validation advised
Synthetic Chemistry Cross-Coupling Building Blocks

2-Fluoro-4-phenylbenzaldehyde: Key Applications


Fluorinated Drug Candidate Synthesis

This compound is a strategic choice for medicinal chemists building libraries of fluorinated drug candidates, particularly those targeting the central nervous system (CNS). Its favorable LogP value (XLogP3 = 3.1) improves the odds of achieving oral bioavailability and blood-brain barrier penetration [1]. It serves as a documented key intermediate in the synthesis of kinase inhibitors and antiviral agents , providing a validated starting point for hit-to-lead optimization programs.

Advanced LCD and OLED Material Development

For materials scientists, 2-fluoro-4-phenylbenzaldehyde is an essential precursor for developing advanced liquid crystal materials and OLED intermediates . The fluorine atom is instrumental in tuning key performance characteristics like dielectric anisotropy [2], which directly impacts the power efficiency and response time of LC-based displays. Its incorporation into novel fluorinated π-conjugated systems can also enhance the electroluminescent properties of OLED materials.

Synthesis of Novel Fluorinated Pesticides

The introduction of fluorine into agrochemicals is a common strategy to enhance their metabolic stability, bioavailability, and potency. This compound serves as a versatile intermediate in the preparation of new fluorinated pesticides . Its bifunctional nature and high lipophilicity (XLogP3 = 3.1) make it a valuable building block for designing active ingredients with improved environmental fate and efficacy profiles.

Scalable Building Block for Complex Molecule Synthesis

This compound is an attractive building block for process chemists due to its well-defined orthogonal reactivity . The ability to selectively derivatize the fluorinated aromatic core allows for more efficient and higher-yielding synthetic routes to complex target molecules. This translates to lower costs, reduced waste, and more robust manufacturing processes for APIs and fine chemicals.

Application
Selection Property
Validation Focus
Drug Candidate Synthesis
Lipophilicity & scaffold diversity
Membrane permeability & ADME profiling
Display Material R&D
Dielectric anisotropy tuning
Electro-optical performance testing
Agrochemical Intermediate
Metabolic stability & bioavailability
Environmental fate & activity screening
Complex Molecule Synthesis
Orthogonal reactivity
Synthetic selectivity & yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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